BenchChemオンラインストアへようこそ!

Simeprevir-13Cd3

Bioanalytical Method Validation LC–MS/MS Quantification Matrix Effect Compensation

Simeprevir-13Cd3 (synonyms: TMC435-13C,d3, TMC435350-13C,d3) is a stable isotope-labeled analog of the direct-acting antiviral agent simeprevir, incorporating one carbon-13 atom and three deuterium atoms into the methoxy group of the quinoline ring system. The unlabeled parent compound, simeprevir (TMC435), is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor with a reported inhibitory constant (Ki) of 0.36 nM and an effective concentration for 50% inhibition of HCV replication (EC50) of 7.8 nM in replicon assays.

Molecular Formula C38H47N5O7S2
Molecular Weight 754.0 g/mol
Cat. No. B12425185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimeprevir-13Cd3
Molecular FormulaC38H47N5O7S2
Molecular Weight754.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
InChIInChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1/i5+1D3
InChIKeyJTZZSQYMACOLNN-IWQNPWMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Simeprevir-13Cd3 Procurement Guide: A Stable Isotope-Labeled HCV NS3/4A Protease Inhibitor Reference Standard


Simeprevir-13Cd3 (synonyms: TMC435-13C,d3, TMC435350-13C,d3) is a stable isotope-labeled analog of the direct-acting antiviral agent simeprevir, incorporating one carbon-13 atom and three deuterium atoms into the methoxy group of the quinoline ring system [1]. The unlabeled parent compound, simeprevir (TMC435), is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor with a reported inhibitory constant (Ki) of 0.36 nM and an effective concentration for 50% inhibition of HCV replication (EC50) of 7.8 nM in replicon assays [2]. Simeprevir-13Cd3 is primarily utilized as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of simeprevir in biological matrices, as well as a tracer in metabolic profiling and pharmacokinetic studies [3].

Why Simeprevir-13Cd3 Cannot Be Replaced by Unlabeled Simeprevir or Simpler Deuterated Analogs for Quantitative LC–MS/MS Workflows


In quantitative bioanalysis employing LC–MS/MS, co-eluting matrix components can differentially suppress or enhance ionization of the analyte relative to the internal standard, leading to systematic quantification errors [1]. Simeprevir-13Cd3, as a stable isotope-labeled (SIL) internal standard, co-elutes with unlabeled simeprevir and experiences near-identical matrix effects and extraction recovery, thereby compensating for these sources of variability. Generic substitution with unlabeled simeprevir or a structurally dissimilar analog as the IS—or with a deuterium-only analog (e.g., simeprevir-d3 lacking the 13C label) that may exhibit slight chromatographic separation due to deuterium isotope effects—can compromise the accuracy, precision, and regulatory compliance of validated bioanalytical methods, as evidenced by the widespread adoption of SIL-IS to minimize matrix effects in multi-analyte DAA quantification panels [2][3].

Quantitative Differentiation Evidence for Simeprevir-13Cd3 Relative to Comparator Internal Standards and Labeling Strategies


Minimization of Matrix Effects by Co-Eluting SIL-IS vs. Structural Analog IS in Human Plasma LC–MS/MS

Simeprevir-13Cd3, as a stable isotope-labeled internal standard, exhibits co-elution with unlabeled simeprevir under reversed-phase LC conditions, thereby experiencing the same matrix-induced ionization suppression or enhancement. In validated methods for plasma simeprevir quantification, the use of SIL analogs as IS has been explicitly adopted to minimize matrix effects, with reported matrix factor variability for simeprevir maintained within ±15% when SIL-IS is employed [1][2]. In contrast, methods relying on structural analog IS without isotopic labeling require rigorous demonstration that matrix effects do not differentially impact analyte and IS, an additional validation burden that SIL-IS inherently addresses. The UPLC–MS/MS method for seven DAAs achieved within-day accuracy of 94%–109% and between-day accuracy of 99%–107% with RSD <5.3% using SIL-IS for all analytes, including simeprevir [2].

Bioanalytical Method Validation LC–MS/MS Quantification Matrix Effect Compensation

Isotopic Purity and Enrichment Specifications: Simeprevir-13Cd3 vs. Simeprevir-d3 (Deuterium-Only) Comparator

Simeprevir-13Cd3 is supplied with a minimum chemical purity of ≥98% (by HPLC), a minimum 13C isotopic enrichment of 99%, and a minimum 2H (deuterium) enrichment of 98%, as specified in vendor certificates of analysis from multiple suppliers [1]. By comparison, commercially available simeprevir-d3 (deuterium-only labeled analog, lacking 13C) carries a molecular weight of approximately 752.96 g/mol. However, deuteration alone can introduce a chromatographic deuterium isotope effect causing partial separation from the unlabeled analyte on reversed-phase columns, while the simultaneous 13C and deuterium labeling in Simeprevir-13Cd3 (molecular weight 753.95 g/mol) maintains a +5 Da mass shift with minimized chromatographic retention time differences, ensuring superior co-elution with unlabeled simeprevir relative to deuterium-only labels [2]. The absence of a 13C label in deuterium-only analogs means a mass shift of only +3 Da vs. +5 Da, increasing the risk of isotopic cross-talk between the IS and analyte isotope clusters in MS detection.

Isotopic Enrichment Reference Standard Purity Internal Standard Qualification

Mass Spectrometric Differentiation: MRM Transition Verification and Isotopic Cross-Talk Assessment

The incorporation of one 13C atom and three deuterium atoms in Simeprevir-13Cd3 results in a molecular formula of C37[13C]H44D3N5O7S2 and a monoisotopic molecular weight of 753.95 g/mol, confirmed by PubChem and multiple vendor analytical data sheets [1]. In LC–MS/MS multiple reaction monitoring (MRM) mode, the precursor ion [M+H]+ for Simeprevir-13Cd3 is m/z 754.95, representing a +5 Da shift from the unlabeled simeprevir [M+H]+ at m/z 749.95. This +5 Da separation ensures that the naturally occurring 13C and 34S isotope contributions of the unlabeled analyte (predominantly M+1 and M+2 species) do not overlap with the IS MRM transition, provided the IS concentration is appropriately matched to the calibration range. In published clinical pharmacology studies, the validated LC–MS/MS method for simeprevir employed SIL-IS and achieved a lower limit of quantification (LLOQ) of 15.6 ng/mL in human plasma using only 50 μL sample volume [2].

MRM Method Development Isotopic Cross-Talk Mass Spectrometry Quantification

Storage Stability and Long-Term Reference Standard Utility: Simeprevir-13Cd3 vs. Unlabeled Simeprevir

Vendor specifications for Simeprevir-13Cd3 report a minimum storage stability of ≥1 year under recommended conditions (−20°C, desiccated, light-protected), with prepared stock solutions in DMSO stable for 14 days at −20°C and 1 month in solvent at −20°C [1]. In contrast, stress stability studies on unlabeled simeprevir have demonstrated degradation under acidic and oxidative conditions, though thermal and alkaline stability is retained [2]. The stability-indicating HPTLC method for unlabeled simeprevir reported forced-degradation products under hydrolytic, oxidative, and UV stress, highlighting the chemical lability of the parent molecule under certain conditions [2]. While direct comparative forced-degradation data for Simeprevir-13Cd3 are not published, the dual isotopic labeling does not introduce additional degradation-prone functional groups, and the compound's chemical structure is identical to the parent except for isotopic substitution at the methoxy position, which is not a primary site of hydrolytic or oxidative degradation based on simeprevir forced-degradation pathway analysis [2].

Reference Standard Stability Long-Term Storage Quality Control

Deuterium Kinetic Isotope Effect and Metabolic Stability: Class-Level Evidence for Deuterated HCV Protease Inhibitors

Deuteration at metabolically labile positions can enhance metabolic stability through the deuterium kinetic isotope effect (KIE), wherein the stronger C–D bond relative to C–H slows cytochrome P450-mediated oxidative metabolism [1]. Direct comparative metabolic stability data for Simeprevir-13Cd3 vs. unlabeled simeprevir in human liver microsomes or hepatocytes are not publicly available. However, class-level evidence from structurally related HCV NS3/4A protease inhibitors supports the principle: deuterated telaprevir (d-telaprevir) demonstrated significantly greater in vitro stability in buffered solutions and plasma, and oral administration in rats resulted in an approximately 13% increase in AUC compared to unlabeled telaprevir [2]. The Russak and Bednarczyk review (2019) comprehensively documents that deuteration can alter pharmacokinetic profiles of pharmaceuticals, with effects ranging from modest to substantial depending on the metabolic pathway and the specific position of deuterium substitution [1]. The deuterium labeling in Simeprevir-13Cd3 is positioned on the methoxy group attached to the quinoline ring, a site relevant to simeprevir's O-demethylation metabolic pathway identified in human liver microsome studies [3].

Deuterium Kinetic Isotope Effect Metabolic Stability Pharmacokinetic Profiling

Simeprevir-13Cd3 Application Scenarios: Bioanalytical Method Development, Clinical TDM, and Metabolic Research


Validated Bioanalytical Method Development for Multi-DAA Therapeutic Drug Monitoring in Clinical Pharmacology Studies

Simeprevir-13Cd3 is deployed as a stable isotope-labeled internal standard in validated LC–MS/MS methods for the simultaneous quantification of simeprevir alongside other direct-acting antivirals (daclatasvir, sofosbuvir, ledipasvir, velpatasvir, etc.) in human plasma. The SIL-IS compensates for matrix effects and extraction variability, enabling the method to achieve the accuracy (94%–109% within-day, 99%–107% between-day) and precision (RSD <5.3%) required for clinical pharmacology applications, including retrospective therapeutic drug monitoring in HIV/HCV co-infected patient cohorts (n=67) [1][2].

Metabolic Pathway Elucidation and CYP-Mediated Drug–Drug Interaction Studies

The 13C and deuterium isotopic labeling of Simeprevir-13Cd3 facilitates tracing of simeprevir and its metabolites in complex biological matrices using high-resolution mass spectrometry. The deuterium label at the methoxy position enables investigation of O-demethylation kinetics—a primary CYP3A4-mediated metabolic pathway for simeprevir—without interference from endogenous compounds. This application supports physiologically-based pharmacokinetic (PBPK) modeling studies that have characterized simeprevir's nonlinear PK, CYP3A4 saturation, and OATP1B-mediated hepatic uptake, where accurate quantification of parent drug concentrations is essential [3][4].

Reference Standard for Quality Control and Pharmacopeial Compliance in Pharmaceutical Analysis

Simeprevir-13Cd3, with its certified chemical purity (≥98% by HPLC), defined isotopic enrichment (99% 13C, 98% 2H), and documented long-term storage stability (≥1 year at −20°C), serves as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in accordance with regulatory guidelines (EMA, FDA, ICH) [5]. Its use as a reference standard ensures traceability and reproducibility in analytical testing, supporting both abbreviated new drug application (ANDA) filings and commercial quality control of simeprevir-containing pharmaceutical products.

HCV NS3/4A Protease Inhibition Kinetic Studies Using Labeled Tracer

In enzymology research, Simeprevir-13Cd3 can be utilized as a labeled inhibitor probe for precise kinetic analysis of NS3/4A protease inhibition, enabling structural and mechanistic studies of inhibitor–protease binding interactions. The known inhibitory constant (Ki = 0.36 nM) and EC50 (7.8 nM) of the parent simeprevir scaffold provide a well-characterized starting point, while the isotopic label enables discrimination between exogenously added inhibitor and any endogenous or residual unlabeled compound in complex biochemical assay matrices . This application is particularly relevant for resistance profiling studies, where simeprevir's activity against protease variants bearing clinically observed resistance-associated substitutions (R155, D168, A156) is evaluated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simeprevir-13Cd3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.